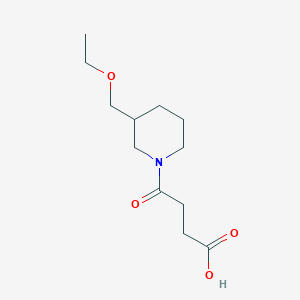

2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one” often involves complex chemical reactions . For instance, imidazole, a related compound, was first synthesized by glyoxal and ammonia . The synthesis often involves the use of heterocyclic compounds, which have high chemotherapeutic values and act as a remedy for the development of novel drugs .Molecular Structure Analysis

The molecular structure of “2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one” can be analyzed using various spectroscopic techniques . For instance, the IR spectrum and NMR spectrum can provide valuable information about the functional groups and the carbon-hydrogen framework in the molecule .Chemical Reactions Analysis

The chemical reactions involving “2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one” can be complex and diverse . For example, catalytic protodeboronation of pinacol boronic esters, a related reaction, utilizes a radical approach . This reaction is paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one” can be analyzed using various techniques . For instance, the IR spectrum and NMR spectrum can provide information about the molecule’s physical and chemical properties .Applications De Recherche Scientifique

Molecular Docking and Quantum Chemical Calculations

Studies involving molecular docking and quantum chemical calculations, such as those conducted by Viji et al. (2020), provide insights into the potential biological effects of compounds through the prediction of molecular docking results. These techniques can help understand the molecule's behavior in biological systems, aiding in the development of new pharmaceuticals or materials with specific properties (Viji et al., 2020).

Generation of Structurally Diverse Libraries

Research by Roman (2013) on using ketonic Mannich bases for alkylation and ring closure reactions to generate a structurally diverse library of compounds demonstrates the chemical's utility in synthetic chemistry. This approach can lead to the discovery of new compounds with varied biological or material applications (Roman, 2013).

Antioxidant and Antimicrobial Activity

Bonacorso et al. (2015) synthesized a novel series of compounds and evaluated their antioxidant and antimicrobial activities. Such studies show the potential of structurally related compounds in developing new antioxidants and antimicrobials, indicating possible research applications of "2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one" in these areas (Bonacorso et al., 2015).

Synthesis and Biological Activity of Derivatives

Research on synthesizing new derivatives and their biological activity, as conducted by Li et al. (2010), highlights the compound's potential use in creating new materials or drugs with specific biological effects. This includes exploring its interactions with various biological targets and assessing cytotoxic activities (Li et al., 2010).

Mécanisme D'action

The mechanism of action of “2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one” can be studied using molecular simulation studies . For instance, a compound with potent in vitro antipromastigote activity has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-1-(3-methoxy-4-pyrazol-1-ylpyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O2/c1-8(12)11(16)14-6-9(10(7-14)17-2)15-5-3-4-13-15/h3-5,8-10H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGJYJHKXKIQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C(C1)OC)N2C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,9-Diazaspiro[5.5]undec-3-yl(2-fluorophenyl)methanone hydrochloride](/img/structure/B1478208.png)

![6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478214.png)

![Methyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1478215.png)

![2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1478216.png)

![(1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B1478219.png)